Cas no 2411269-00-4 (2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide)
![2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide structure](https://ja.kuujia.com/scimg/cas/2411269-00-4x500.png)
2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide 化学的及び物理的性質
名前と識別子
-
- 2411269-00-4
- EN300-7478860
- 2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide
-
- インチ: 1S/C8H13ClN4O/c1-6(12-8(14)3-9)7(2)13-5-10-4-11-13/h4-7H,3H2,1-2H3,(H,12,14)
- InChIKey: YPSXDWPPUCRYKT-UHFFFAOYSA-N
- ほほえんだ: ClCC(NC(C)C(C)N1C=NC=N1)=O
計算された属性
- せいみつぶんしりょう: 216.0777887g/mol
- どういたいしつりょう: 216.0777887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7478860-0.05g |
2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide |
2411269-00-4 | 95.0% | 0.05g |
$246.0 | 2025-03-10 |
2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide 関連文献
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
10. Bacteriological
2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamideに関する追加情報
Comprehensive Introduction to 2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide (CAS No. 2411269-00-4)
In the realm of specialized chemical compounds, 2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide (CAS No. 2411269-00-4) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its triazole and acetamide functional groups, is a subject of interest in pharmaceutical research, agrochemical development, and material science. Its molecular structure, featuring a chloroacetamide moiety linked to a 1,2,4-triazole-substituted butane chain, offers versatile reactivity, making it a valuable intermediate in synthetic chemistry.
The growing demand for heterocyclic compounds like 2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide is driven by their role in drug discovery and crop protection. Researchers are particularly intrigued by its potential as a bioactive scaffold, which could lead to novel therapeutics targeting enzymes or receptors. In agrochemistry, its derivatives may contribute to the development of next-generation pesticides or herbicides, aligning with the global push for sustainable agriculture. The compound’s CAS No. 2411269-00-4 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.
From a synthetic perspective, the preparation of 2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide involves multi-step organic reactions, often starting with the functionalization of 1,2,4-triazole precursors. The incorporation of the chloroacetamide group enhances its electrophilic character, enabling further derivatization. This adaptability is crucial for industries exploring structure-activity relationships (SAR) to optimize performance in target applications. Recent publications highlight its utility in creating small-molecule inhibitors, a hot topic in oncology and infectious disease research.
Environmental and safety considerations are paramount when handling 2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide. While not classified as hazardous under standard regulations, proper lab practices—such as using personal protective equipment (PPE) and ensuring adequate ventilation—are recommended. Its stability under various pH conditions and solubility profile (moderate in polar solvents) are often discussed in forums, addressing common queries from chemists and formulators.
In the context of green chemistry, efforts to synthesize this compound via catalytic methods or microwave-assisted reactions are gaining traction. These approaches reduce waste and energy consumption, resonating with the industry’s shift toward sustainability. Additionally, computational studies (molecular docking or QSAR modeling) are increasingly applied to predict its interactions, a trend mirrored in AI-driven drug discovery platforms.
Market analysts note rising interest in CAS No. 2411269-00-4 from Asia-Pacific and North America, where pharmaceutical and agrochemical sectors are expanding. Patent filings related to its derivatives have surged, underscoring its commercial potential. For suppliers, emphasizing high-purity grades and custom synthesis capabilities can cater to diverse client needs, from academia to industrial R&D.
To conclude, 2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide exemplifies the intersection of innovation and practicality in modern chemistry. Its multifaceted applications, coupled with advancing synthetic techniques, position it as a compound of enduring significance. As research unfolds, its role in addressing global challenges—from disease treatment to food security—will likely expand, making it a staple in scientific discourse.
2411269-00-4 (2-chloro-N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]acetamide) 関連製品
- 19081-66-4(3H-1,2,4-Triazol-3-one,2-(4-chlorophenyl)-1,2-dihydro-5-phenyl-)
- 1805005-48-4(3-Bromo-2-chloro-5-(difluoromethyl)pyridine-6-acetic acid)
- 2229267-80-3(5-(2-amino-1,3-thiazol-4-yl)thiophene-3-carbonitrile)
- 2168919-10-4(6-Oxaspiro[3.5]nonan-7-ylmethanol)
- 1040658-19-2(N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1207016-88-3(3-[(2-fluorophenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione)
- 1904179-37-8(1-({2,3'-bipyridine-4-yl}methyl)-3-(3,4,5-trimethoxyphenyl)urea)
- 61671-51-0(Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-)
- 1784869-31-3(tert-butyl N-[4-(fluoromethyl)-4-piperidyl]carbamate)
- 879479-25-1(N-(2-cyanophenyl)-5-(4-methylphenoxy)methylfuran-2-carboxamide)